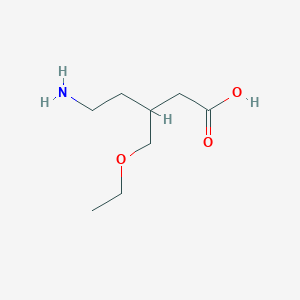
5-Amino-3-(ethoxymethyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(ethoxymethyl)pentanoic acid: is an organic compound with the molecular formula C8H17NO3 It is a derivative of pentanoic acid, featuring an amino group at the 5th position and an ethoxymethyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(ethoxymethyl)pentanoic acid can be achieved through several methods. One common approach involves the reaction of 5-aminopentanoic acid with ethoxymethyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group in 5-Amino-3-(ethoxymethyl)pentanoic acid can undergo oxidation to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The ethoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed:
- Oxidation products include oxo derivatives.
- Reduction products include various amine derivatives.
- Substitution reactions yield compounds with different functional groups replacing the ethoxymethyl group.
Scientific Research Applications
Chemistry: 5-Amino-3-(ethoxymethyl)pentanoic acid is used as a building block in organic synthesis. It can be incorporated into more complex molecules for the development of new materials or pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in various biochemical assays.
Medicine: The compound has potential applications in drug development. Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of 5-Amino-3-(ethoxymethyl)pentanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxymethyl group can enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
5-Aminopentanoic acid: Lacks the ethoxymethyl group, making it less lipophilic.
3-Aminopentanoic acid: Has the amino group at a different position, affecting its reactivity and interactions.
5-Amino-2-methylpentanoic acid: Features a methyl group instead of an ethoxymethyl group, altering its chemical properties.
Uniqueness: 5-Amino-3-(ethoxymethyl)pentanoic acid is unique due to the presence of both an amino group and an ethoxymethyl group. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H17NO3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5-amino-3-(ethoxymethyl)pentanoic acid |
InChI |
InChI=1S/C8H17NO3/c1-2-12-6-7(3-4-9)5-8(10)11/h7H,2-6,9H2,1H3,(H,10,11) |
InChI Key |
LFYWQOJXSHNFSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(CCN)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(1H-imidazol-4-yl)ethyl]phenol](/img/structure/B13213060.png)

![6-(Propane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13213097.png)
![1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane](/img/structure/B13213098.png)
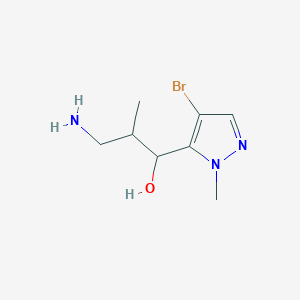
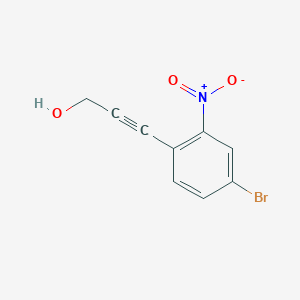
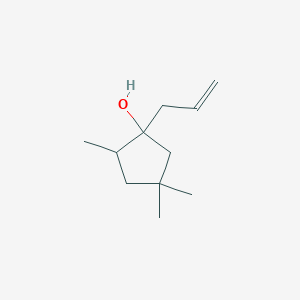

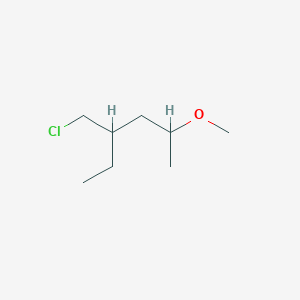

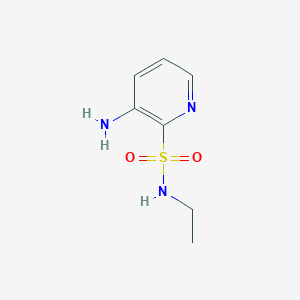
![2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine](/img/structure/B13213127.png)
![1-[3-(Propan-2-yl)-4-propoxyphenyl]propan-1-ol](/img/structure/B13213129.png)
